Benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)-
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Overview
Description
4-(3-Ethyl-4-methylisoxazol-5-yl)aniline is an aromatic compound with the molecular formula C12H14N2O It features an aniline moiety substituted with a 3-ethyl-4-methylisoxazole group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethyl-4-methylisoxazol-5-yl)aniline typically involves the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring. The aniline moiety is then introduced through nucleophilic substitution reactions. Common catalysts used in these reactions include copper (I) and ruthenium (II) compounds .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Ethyl-4-methylisoxazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can introduce halogen atoms onto the aromatic ring .
Scientific Research Applications
4-(3-Ethyl-4-methylisoxazol-5-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 4-(3-Ethyl-4-methylisoxazol-5-yl)aniline exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
- 4-(3-Ethyl-4-methylisoxazol-5-yl)phenol
- 4-(3-Ethyl-4-methylisoxazol-5-yl)benzoic acid
- 4-(3-Ethyl-4-methylisoxazol-5-yl)benzaldehyde
Comparison: 4-(3-Ethyl-4-methylisoxazol-5-yl)aniline is unique due to the presence of the aniline moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the phenol derivative may exhibit different solubility and reactivity profiles, while the benzoic acid and benzaldehyde derivatives may have different applications in synthesis and materials science .
Biological Activity
Benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)-, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and literature.
Chemical Structure and Properties
The compound is characterized by the presence of an isoxazole ring, which is known for conferring various biological activities. The structure can be represented as follows:
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, a series of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were tested against various bacterial strains, showing promising results similar to standard antibiotics . Specifically, compounds with structural similarities to benzenamine derivatives have shown activity against Mycobacterium tuberculosis and other pathogens.
Compound | Activity Type | Tested Strains | Inhibition (%) |
---|---|---|---|
4b | Antimicrobial | E. coli | 98% |
3k | Anti-inflammatory | Carrageenan-induced edema | Comparable to indomethacin |
2. Anti-inflammatory Effects
The anti-inflammatory properties of benzenamine derivatives have been evaluated using carrageenan-induced paw edema models in rats. Compounds similar to benzenamine showed significant inhibition of inflammation compared to control groups, indicating their potential as anti-inflammatory agents .
3. Neuropharmacological Effects
Research into the neuropharmacological effects of isoxazole derivatives indicates potential activity as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). These compounds have been shown to enhance synaptic transmission and may provide therapeutic benefits in neurodegenerative diseases .
The biological activity of benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)-, can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : As noted, the interaction with nAChRs suggests a role in modulating neurotransmitter release and synaptic plasticity.
Case Study 1: Antitubercular Activity
A study involving a library of compounds screened against Mycobacterium tuberculosis identified several hits with significant antitubercular activity. The benzenamine derivative was among those that displayed effective inhibition at low concentrations, demonstrating its potential as a lead compound for further development .
Case Study 2: Analgesic Properties
In another investigation, compounds related to benzenamine were tested for analgesic effects using the tail-flick method in rodents. Results indicated that these compounds significantly reduced pain response compared to control substances, suggesting their utility in pain management therapies .
Properties
CAS No. |
174152-43-3 |
---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-(3-ethyl-4-methyl-1,2-oxazol-5-yl)aniline |
InChI |
InChI=1S/C12H14N2O/c1-3-11-8(2)12(15-14-11)9-4-6-10(13)7-5-9/h4-7H,3,13H2,1-2H3 |
InChI Key |
ADQKFUWYGHRMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1C)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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